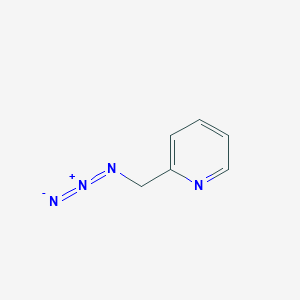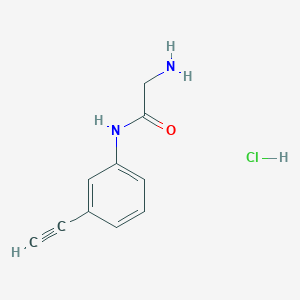![molecular formula C7H12ClN3OS B1521223 {[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}methanimidamide hydrochloride CAS No. 136389-69-0](/img/structure/B1521223.png)
{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}methanimidamide hydrochloride
Vue d'ensemble
Description
“{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}methanimidamide hydrochloride” is a chemical compound with the CAS Number: 136389-69-0 . It has a molecular weight of 221.71 . The IUPAC name for this compound is (3,5-dimethyl-4-isoxazolyl)methyl imidothiocarbamate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3OS.ClH/c1-4-6 (3-12-7 (8)9)5 (2)11-10-4;/h3H2,1-2H3, (H3,8,9);1H . This code represents the molecular structure of the compound.Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound is involved in the synthesis of dimethyl sulfomycinamate, a methanolysis product of the sulfomycin family of thiopeptide antibiotics. This synthesis is achieved via a complex 2,3,6-trisubstituted pyridine synthesis process, exhibiting total regiocontrol and involving the Bohlmann-Rahtz heteroannulation of a 1-(oxazol-4-yl)enamine (Bagley et al., 2005). A similar synthesis process has been documented, emphasizing the compound's role in the production of complex antibiotic structures (Bagley et al., 2003).
- Research on the compound has also delved into its reaction dynamics and structure, focusing on the chemistry of various heterocycles like pyridine, thiazole, and oxazole, and their coupling reactions under palladium catalysis. Key transformations in its synthesis involve selective palladium-catalyzed coupling reactions and condensation reactions to form the oxazole moiety (Kelly & Lang, 1995).
Biomedical Research and Pharmacology
- While the compound is related to pharmacological agents, it's worth noting that specific biomedical applications or interactions, such as its role in cell growth assays or as a receptor antagonist in certain biological pathways, have been explored. For instance, its relation to the synthesis of molecules like dimethyl sulfoxide has been studied for its inhibitory properties on glutamate responses in hippocampal neurons, which could have implications in neuroscience and the treatment of neurodegenerative conditions (Lu & Mattson, 2001).
Cellular and Molecular Biology
- The compound is related to structures and reagents used in molecular biology, such as in the development of assays for cell growth and drug sensitivity, leveraging its chemical properties to facilitate specific biochemical interactions and measurements (Scudiero et al., 1988).
Propriétés
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)methyl carbamimidothioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS.ClH/c1-4-6(3-12-7(8)9)5(2)11-10-4;/h3H2,1-2H3,(H3,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRLCQPOXGURJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{[(2-Methylphenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1521145.png)

![3-amino-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride](/img/structure/B1521147.png)
![{3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B1521148.png)


![4-{[(3-Fluorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1521156.png)



![4-[(Tert-butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B1521161.png)
![1-[5-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazine](/img/structure/B1521163.png)